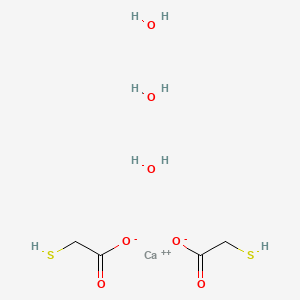

Calcium thioglycolate trihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Calcium thioglycolate trihydrate is a fine crystalline powder primarily used as a depilatory agent. It is known for being less irritant compared to potassium thioglycolate, although it is also less soluble and less effective . This compound is often used in personal care products due to its ability to break down the keratin structure in hair, making it easier to remove.

Vorbereitungsmethoden

Calcium thioglycolate trihydrate is synthesized by reacting calcium hydroxide with thioglycolic acid . The reaction conditions typically involve maintaining an excess of calcium hydroxide to ensure complete reaction with thioglycolic acid. The product is then crystallized to obtain the trihydrate form, which appears as prismatic rod crystals .

Analyse Chemischer Reaktionen

Calcium thioglycolate trihydrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form dithiodiglycolic acid.

Reduction: It can reduce disulfide bonds in keratin, leading to hair removal.

Substitution: It can react with various reagents to form different thioglycolate salts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Safety Information

Calcium thioglycolate trihydrate is classified as harmful if swallowed and may cause skin irritation or respiratory issues upon exposure. Proper handling precautions are essential to mitigate health risks .

Depilatory Agent

CTGT is widely recognized for its effectiveness in hair removal products. It works by breaking down the disulfide bonds in keratin, which is a key structural protein in hair. This property allows for efficient hair removal with minimal irritation compared to other thioglycolates .

Case Study: Efficacy in Hair Removal

A study conducted on various depilatory creams containing CTGT demonstrated a significant reduction in hair regrowth rate compared to traditional methods (e.g., shaving). The participants reported less skin irritation and a smoother finish post-treatment .

Biochemical Research

CTGT is utilized in biochemical assays due to its ability to reduce disulfide bonds, making it valuable for studying protein structures and interactions. Its application extends to the preparation of samples for electrophoresis and chromatography.

Table 1: Applications of CTGT in Biochemical Research

Dermatological Studies

Research indicates that CTGT can be beneficial in dermatological applications due to its mild irritant profile compared to other depilatory agents. It has been studied for potential use in treating certain skin conditions.

Case Study: Skin Tolerance

A clinical trial assessed the skin tolerance of CTGT in patients with sensitive skin. Results showed that subjects experienced significantly less irritation than those using ammonium thioglycolate-based products .

Cosmetic Formulations

CTGT is an ingredient in various cosmetic formulations, particularly those aimed at hair removal and skin smoothing. Its compatibility with other cosmetic ingredients makes it a preferred choice among formulators.

Table 2: Cosmetic Products Containing CTGT

| Product Type | Functionality | Manufacturer |

|---|---|---|

| Depilatory Cream | Hair removal | Various |

| Skin Smoothing Lotion | Enhances skin texture post-hair removal | Various |

Wirkmechanismus

The primary mechanism of action of calcium thioglycolate trihydrate involves breaking the disulfide bonds in keratin, the protein that gives hair its strength . This weakening of the hair structure allows it to be easily removed from the follicle. The reaction can be summarized as follows:

2SH−CH2−COOH(thioglycolicacid)+R−S−S−R(cysteine)→2R−SH+COOH−CH2−SS−CH2−COOH(dithiodiglycolicacid)

This reaction highlights the breaking of disulfide bonds, leading to the formation of dithiodiglycolic acid and the weakening of hair .

Vergleich Mit ähnlichen Verbindungen

Calcium thioglycolate trihydrate is often compared with other thioglycolate salts such as:

Potassium thioglycolate: More effective but more irritating and soluble.

Sodium thioglycolate: Similar in function but varies in solubility and irritation potential.

Strontium thioglycolate: Less stable but more effective in certain formulations.

These compounds share similar mechanisms of action but differ in their solubility, effectiveness, and irritation potential, making this compound a unique choice for specific applications.

Eigenschaften

CAS-Nummer |

65208-41-5 |

|---|---|

Molekularformel |

C4H6CaO4S2 |

Molekulargewicht |

222.3 g/mol |

IUPAC-Name |

calcium;2-sulfanylacetate |

InChI |

InChI=1S/2C2H4O2S.Ca/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2 |

InChI-Schlüssel |

CNYFJCCVJNARLE-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2] |

Kanonische SMILES |

C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2] |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

65208-41-5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.